3,4-dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide
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Overview
Description
3,4-dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide is a complex organic compound belonging to the benzamide class. Benzamides are known for their wide range of applications in medicinal chemistry, biology, and industrial processes. This particular compound is characterized by its unique structure, which includes a benzodiazole moiety and dimethoxy groups on the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide typically involves multiple steps. One common approach starts with the preparation of 3,4-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl)ethylamine under basic conditions to yield the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The dimethoxy groups can be oxidized to form quinones.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3,4-dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide involves its interaction with specific molecular targets. The benzodiazole moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. The dimethoxy groups may enhance the compound’s binding affinity and selectivity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling cascades .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxy-N-methylbenzamide: Similar structure but lacks the benzodiazole moiety.
2,3-dimethoxybenzoic acid: Precursor in the synthesis of the target compound.
N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methylbenzamide: Similar structure with different substituents.
Uniqueness
3,4-dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide is unique due to the presence of both the benzodiazole moiety and the dimethoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-15(2)14-25-18-8-6-5-7-17(18)24-21(25)11-12-23-22(26)16-9-10-19(27-3)20(13-16)28-4/h5-10,13,15H,11-12,14H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHZBSCSBYCLJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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